molecular formula C28H32N6O4 B010185 Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)- CAS No. 19977-09-4

Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-

Cat. No. B010185
CAS RN: 19977-09-4
M. Wt: 516.6 g/mol
InChI Key: NQHSINYNYSHERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, is a synthetic compound that has been widely used in scientific research due to its unique biochemical and physiological properties.

Scientific Research Applications

Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, has been used in a variety of scientific research applications. One common use is as a tool for studying the role of adenosine receptors in the central nervous system. Theophylline has been shown to antagonize adenosine receptors, leading to increased levels of neurotransmitters such as dopamine and norepinephrine.

Mechanism Of Action

Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, works by blocking the binding of adenosine to its receptors in the brain. Adenosine is a neurotransmitter that plays a role in regulating sleep, arousal, and other physiological processes. By blocking adenosine receptors, theophylline can increase levels of other neurotransmitters, leading to a variety of physiological effects.

Biochemical And Physiological Effects

Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, has a number of biochemical and physiological effects. It has been shown to increase levels of dopamine and norepinephrine in the brain, leading to increased alertness and arousal. It also has bronchodilator effects, making it useful in the treatment of asthma and other respiratory conditions.

Advantages And Limitations For Lab Experiments

Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, has a number of advantages and limitations for lab experiments. One advantage is that it can be used to study the role of adenosine receptors in the central nervous system. It is also relatively easy to synthesize and purify, making it a convenient tool for researchers. However, it has limitations in terms of its specificity, as it can also interact with other neurotransmitter systems in the brain.

Future Directions

There are a number of future directions for research on theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-. One area of interest is in developing more specific adenosine receptor antagonists that can be used to study the role of these receptors in more detail. Another area of interest is in exploring the potential therapeutic uses of theophylline in conditions such as depression and attention deficit hyperactivity disorder. Finally, there is interest in developing new synthetic methods for theophylline and related compounds that may have novel biochemical and physiological effects.
Conclusion:
In conclusion, theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, is a synthetic compound that has been widely used in scientific research due to its unique biochemical and physiological properties. It has a number of advantages and limitations for lab experiments, and there are many future directions for research on this compound. By continuing to study theophylline and related compounds, researchers may be able to gain new insights into the functioning of the central nervous system and develop new treatments for a variety of conditions.

Synthesis Methods

Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, can be synthesized using a variety of methods. One common method involves the reaction of 2-benzyloxy-3-chloropropanoic acid with benzylpiperazine in the presence of a base, followed by the addition of benzoyl chloride. The resulting product is then purified through column chromatography to obtain the final compound.

properties

CAS RN

19977-09-4

Product Name

Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-

Molecular Formula

C28H32N6O4

Molecular Weight

516.6 g/mol

IUPAC Name

[1-(4-benzylpiperazin-1-yl)-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propan-2-yl] benzoate

InChI

InChI=1S/C28H32N6O4/c1-30-25-24(26(35)31(2)28(30)37)34(20-29-25)19-23(38-27(36)22-11-7-4-8-12-22)18-33-15-13-32(14-16-33)17-21-9-5-3-6-10-21/h3-12,20,23H,13-19H2,1-2H3

InChI Key

NQHSINYNYSHERB-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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